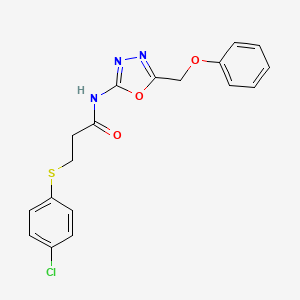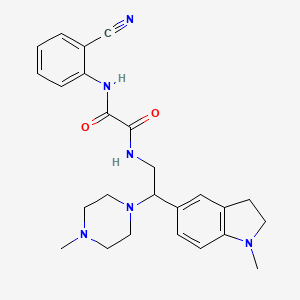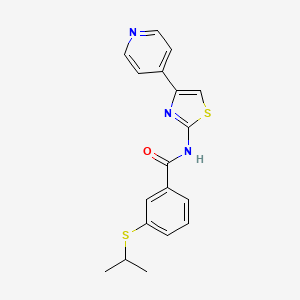
1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a urea derivative that has shown promising results in various studies related to medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Prostate Cancer Suppression
Research has shown that derivatives similar to the specified compound, particularly those with arylsulfonyl and hydroxyacrylamide functionalities in the tetrahydroquinoline structure, exhibit potent histone deacetylase (HDAC) inhibitory activity. These compounds have been tested for their cytotoxicity against PC-3 prostate cancer cells. One study highlighted a compound that, when administered orally, significantly suppressed the growth of PC-3 cells in a xenograft tumor model, indicating potential as a lead compound for developing prostate cancer inhibitors (Liu et al., 2015).
Antiproliferative Activity and Breast Cancer
Another line of research involved the synthesis and evaluation of novel urea and bis-urea derivatives of primaquine with substituted benzene moieties for biological activity. The study found that certain urea derivatives exhibited moderate to strong antiproliferative effects against various cancer cell lines, including a notable activity against the breast carcinoma MCF-7 cell line. This suggests their potential as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).
COX-2 Inhibition for Anti-Inflammatory Applications
Research into 1,3-diarylurea derivatives has identified compounds with significant selective cyclooxygenase-2 (COX-2) inhibitory activity, comparable to celecoxib, a reference drug. This indicates potential applications in designing anti-inflammatory drugs (Zarghi et al., 2008).
Central Nervous System and Cardiovascular System Effects
The synthesis of tetrahydroquinazoline derivatives involving ureidoalkylation and α-amidoalkylation reactions has been investigated for their effects on the central nervous system (CNS) and cardiovascular system (CVS), indicating a broader pharmacological interest in tetrahydroquinoline derivatives (Pandey et al., 2008).
Adenosine A3 Receptor Antagonism
Isoquinoline and quinazoline urea derivatives have been identified as binding to human adenosine A3 receptors, with modifications leading to potent antagonists. This suggests possible applications in treating conditions mediated by the adenosine A3 receptor (van Muijlwijk-Koezen et al., 2000).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-7-3-6-14(11-16)19-18(22)20-15-9-8-13-5-4-10-21(17(13)12-15)26(2,23)24/h3,6-9,11-12H,4-5,10H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNIPTUCMVOKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclohexyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2800629.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2800632.png)







![3-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800649.png)
![N-(3,5-dimethylphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2800650.png)
![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)
